molecular formula C12H17N3O2 B11780959 Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B11780959
M. Wt: 235.28 g/mol
InChI Key: BKGPGGMLKVNBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

The synthesis of Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate involves several steps. One common method includes the reaction of piperidine with a pyrimidine derivative under specific conditions. For example, piperidine can be added to a solution of a pyrimidine derivative and potassium carbonate in chloroform at room temperature . Another method involves refluxing a compound in phosphorus oxychloride at 105°C for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride, potassium carbonate, and piperidine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus oxychloride can lead to the formation of chlorinated derivatives, while reactions with reducing agents can yield reduced forms of the compound .

Comparison with Similar Compounds

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives and piperidine-containing compounds. Similar compounds include substituted piperidines, spiropiperidines, and piperidinones .

Biological Activity

Methyl 2-methyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate, also known by its CAS number 1342457-57-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

  • Molecular Formula : C12H17N3O2
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1342457-57-1

Research indicates that this compound acts primarily as an inhibitor of certain kinases involved in cellular signaling pathways. Specifically, it has been noted for its activity against the extracellular signal-regulated kinase 5 (ERK5) pathway, which plays a crucial role in cellular proliferation and survival. Inhibition of this pathway can lead to anti-cancer effects by reducing tumor cell growth and migration .

Anticancer Properties

Studies have demonstrated that compounds similar to this compound exhibit potent anticancer activity. For instance, a related compound showed IC50 values ranging from 0.87 to 12.91 μM against various cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) in selectivity and efficacy .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable absorption profile with an oral bioavailability of approximately 31.8%. It also demonstrates acceptable clearance rates, indicating potential for effective therapeutic use .

Study on ERK5 Inhibition

A significant study focused on the optimization of ERK5 inhibitors highlighted the structural modifications of pyrimidine derivatives, including this compound. This research identified key substitutions that enhanced potency while maintaining favorable pharmacokinetic properties. The findings suggest that such modifications can lead to more effective cancer therapies targeting the ERK5 pathway .

CompoundIC50 (μM)Selectivity IndexNotes
This compound<10HighEffective against multiple cancer lines
Related Compound A0.87ModerateBetter than standard treatments
Related Compound B12.91LowRequires further optimization

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-methyl-4-piperidin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-8-14-7-10(12(16)17-2)11(15-8)9-3-5-13-6-4-9/h7,9,13H,3-6H2,1-2H3

InChI Key

BKGPGGMLKVNBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C2CCNCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.